Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C18H27NO5. This compound is characterized by the presence of a piperidine ring substituted with a hydroxypropyl group and a methoxyphenoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of piperidine with 2-hydroxy-3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a carbonyl group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and piperidine functionalities makes it a versatile compound for various research applications .
Biological Activity
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate (CAS Number: 1260505-64-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H27NO5. Its structure features a piperidine ring substituted with a hydroxy and methoxyphenoxy group, which may contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance in infections.
2. Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.
Compound | IC50 (µM) |
---|---|
This compound | 7.68 |
Ascorbic Acid | 6.50 |
This indicates that the compound could be a promising candidate for developing antioxidant therapies.
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. Its interaction with bacterial cell membranes may disrupt their integrity, leading to cell death. Additionally, the antioxidant properties are likely due to the ability of the compound to donate electrons and neutralize free radicals.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at the University of Baghdad, the antimicrobial efficacy of various piperidine derivatives, including this compound, was evaluated. The results demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at lower concentrations compared to other tested compounds, highlighting its potential as an antibacterial agent .
Case Study 2: Antioxidant Properties
A separate investigation focused on the antioxidant capabilities of this compound in vitro. The study utilized several assays to assess its ability to scavenge free radicals and inhibit lipid peroxidation. The findings indicated that this compound exhibited superior antioxidant activity compared to traditional antioxidants, suggesting its utility in preventing oxidative stress-related diseases .
Properties
Molecular Formula |
C18H27NO5 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H27NO5/c1-3-23-18(21)14-7-9-19(10-8-14)12-15(20)13-24-17-6-4-5-16(11-17)22-2/h4-6,11,14-15,20H,3,7-10,12-13H2,1-2H3 |
InChI Key |
NCJMNEXMDQQJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O |
Origin of Product |
United States |
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